molecular formula C9H10BF3O3 B1591324 (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid CAS No. 871125-70-1

(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid

Cat. No. B1591324
M. Wt: 233.98 g/mol
InChI Key: FRGFAHSCPSYBHI-UHFFFAOYSA-N
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Description

“(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” is an organoborane compound with the molecular formula C9H10BF3O3 . It has an average mass of 233.980 Da and a monoisotopic mass of 234.067505 Da .


Synthesis Analysis

While specific synthesis methods for “(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” were not found, borinic acids, a subclass of organoborane compounds, are typically synthesized through the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of “(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” consists of a phenyl ring substituted with three fluorine atoms and a propoxy group. The phenyl ring is also bonded to a boronic acid group .


Physical And Chemical Properties Analysis

“(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 338.6±52.0 °C at 760 mmHg, and a flash point of 158.6±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Suzuki-Miyaura Coupling Reactions

    • Application : This compound is used as a reactant in Suzuki-Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross coupling reactions, which are widely used in organic synthesis.
    • Method : The typical procedure involves the reaction of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid with aryl chlorides in the presence of a palladium catalyst .
    • Results : The outcome of these reactions is the formation of biaryl compounds, which are structural units in various organic compounds including pharmaceuticals and organic materials .
  • Synthesis of Phenylboronic Catechol Esters

    • Application : (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid is used in the synthesis of phenylboronic catechol esters .
    • Method : The exact method of synthesis can vary, but it generally involves the reaction of the boronic acid with catechol under suitable conditions .
    • Results : The resulting phenylboronic catechol esters have been studied for various applications, including as anion receptors for polymer electrolytes .
  • Enantioselective Borane Reduction of Trifluoroacetophenone

    • Application : This compound is involved in the enantioselective borane reduction of trifluoroacetophenone .
    • Method : The reduction typically involves the reaction of trifluoroacetophenone with a borane reagent in the presence of a chiral catalyst .
    • Results : The reaction results in the formation of chiral alcohols, which are important building blocks in organic synthesis .

properties

IUPAC Name

(2,4,6-trifluoro-3-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-2-3-16-9-6(12)4-5(11)7(8(9)13)10(14)15/h4,14-15H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGFAHSCPSYBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584717
Record name (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid

CAS RN

871125-70-1
Record name B-(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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